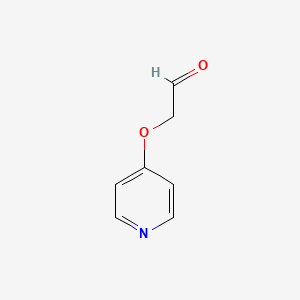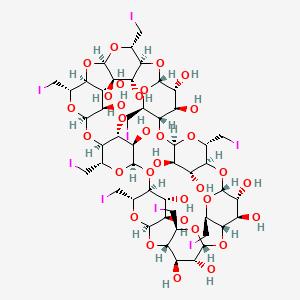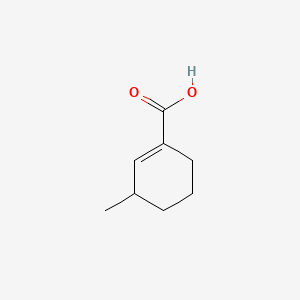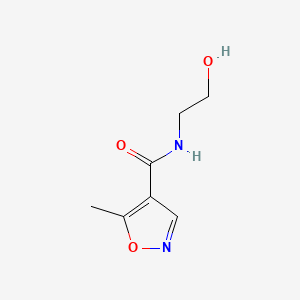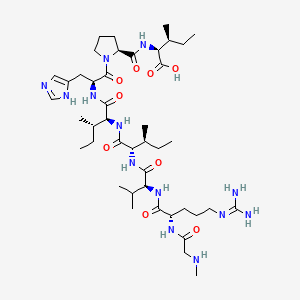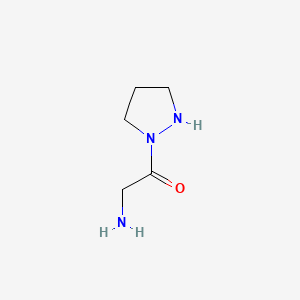![molecular formula C8H7NO2 B574921 Furo[2,3-B]pyridine-2-methanol CAS No. 162537-82-8](/img/structure/B574921.png)
Furo[2,3-B]pyridine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-B]pyridine-2-methanol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the second position of the pyridine ring. The unique structure of this compound contributes to its potential as a scaffold for the development of novel therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-B]pyridine-2-methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be cyclized to form the furo[2,3-b]pyridine core, which is then further functionalized to introduce the hydroxymethyl group .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-B]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a dihydrofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of furo[2,3-b]pyridine-2-carboxylic acid.
Reduction: Formation of dihydrofuro[2,3-b]pyridin-2-ylmethanol.
Substitution: Formation of various substituted furo[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of Furo[2,3-B]pyridine-2-methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to disrupt key cellular signaling pathways by binding to proteins such as AKT1, ERα, and HER2. This binding interferes with the normal function of these proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Furo[3,2-b]pyridin-2-ylmethanol
- Furo[3,2-b]pyridin-6-ol
- 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
- Furo[3,2-b]pyridine-6-carbaldehyde
- 1-(Furo[3,2-b]pyridin-6-yl)ethanone
- Furo[3,2-b]pyridin-7-amine
- Furo[3,2-b]pyridine-6-carbonitrile
- Furo[3,2-b]pyridine-6-carboxylic acid
Uniqueness: Furo[2,3-B]pyridine-2-methanol stands out due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile scaffold for drug development .
Properties
CAS No. |
162537-82-8 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.149 |
IUPAC Name |
furo[2,3-b]pyridin-2-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2 |
InChI Key |
BEYSBHZFXHZFDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC(=C2)CO |
Synonyms |
Furo[2,3-b]pyridine-2-methanol (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene](/img/structure/B574838.png)
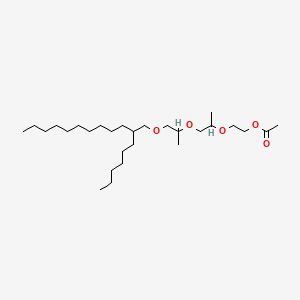
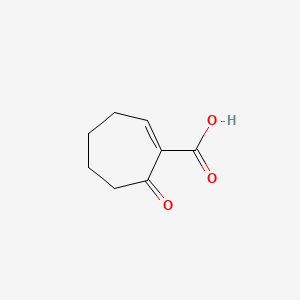
![Pyrimido[1,2-a]benzimidazole, 3,4-dihydro-4-methyl- (9CI)](/img/new.no-structure.jpg)
